4-(4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)-2-methyloxazole
Description
Properties
IUPAC Name |
4-[4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-13-20-19(12-27-13)15-4-6-17(7-5-15)28(25,26)23-9-8-16(10-23)24-11-18(21-22-24)14-2-3-14/h4-7,11-12,14,16H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKWVILFVQHRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)N4C=C(N=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a complex organic molecule with potential therapeutic applications. Its structure incorporates a triazole ring, which is known for its biological activity, particularly in medicinal chemistry. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Cyclopropyl group : This moiety is often associated with enhanced binding affinity in drug design.
- Triazole ring : Known for its role in various biological activities, including antifungal and anticancer properties.
- Pyrrolidine and sulfonamide groups : These functional groups contribute to the compound's overall biological profile.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor of various enzymes and its effects on different cellular pathways.
Enzyme Inhibition
One significant area of research has been the compound's inhibitory effects on specific enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease. Preliminary data suggests that derivatives containing the pyrrolidine moiety exhibit moderate AChE inhibition, with IC50 values indicating potential therapeutic relevance .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 4-(4-cyclopropyl triazole) | 46.42 | Moderate AChE Inhibition |
| 4-(4-cyclopropyl triazole) | 157.31 | Selective BChE Inhibition |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazole derivatives have been reported to exhibit activity against various cancer cell lines. The sulfonamide group is also recognized for its role in cancer chemotherapy:
- Mechanism of Action : The compound may interfere with kinase signaling pathways, which are often dysregulated in cancer cells. This interference could lead to reduced proliferation and increased apoptosis in cancerous cells.
Case Studies
Several studies have examined the pharmacological effects of similar compounds with triazole and pyrrolidine structures:
- Study on Antitumor Activity :
- Neuroprotective Effects :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole and Heterocyclic Motifs
Compound 4 and 5 ()
- Structure : Thiazole core with fluorophenyl and triazole substituents.
- Key Differences :
- Thiazole vs. Oxazole : Thiazole contains sulfur instead of oxygen, increasing electron-withdrawing effects and polarizability.
- Fluorophenyl Groups : Enhance metabolic stability but reduce solubility compared to the cyclopropyl group in the target compound.
- Crystallography : Both exhibit isostructural triclinic packing with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the planar core, suggesting steric hindrance absent in the target compound’s oxazole system .
Compounds 4i and 4j ()
- Structure: Pyrimidinone and tetrazole hybrids with coumarin substituents.
- Tetrazole vs. Triazole: Tetrazole’s higher acidity (pKa ~4.7) may influence bioavailability under physiological conditions.
Compounds f and g ()
- Structure : Triazolone derivatives with piperazine and dichlorophenyl groups.
- Key Differences: Piperazine Linkage: Increases basicity and water solubility, contrasting with the sulfonyl bridge in the target compound.
4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile ()
- Synthesis : Utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method likely applicable to the target compound.
- Yield : 40%, suggesting moderate efficiency for triazole formation.
- Functional Groups : A nitrile substituent enhances dipole interactions but may reduce metabolic stability compared to the sulfonyl group .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Research Findings and Implications
- Solubility vs. Stability : The sulfonyl group enhances aqueous solubility compared to fluorophenyl or dichlorophenyl substituents () but may increase susceptibility to enzymatic hydrolysis.
- Synthetic Optimization : Lessons from ’s CuAAC protocol could streamline triazole formation, though post-functionalization (e.g., sulfonation) remains a bottleneck.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
